N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-2-1-9-21-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJALRDZLSINJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide typically involves the coupling of a bipyridine derivative with a thiophene carboxamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated thiophene carboxamide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the bipyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine or thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens, including Mycobacterium tuberculosis. It acts by inhibiting specific enzymes involved in bacterial metabolism.
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cell lines and induce apoptosis through mechanisms involving the NF-kB signaling pathway.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 5.0 |
| Lung Cancer | 7.5 |
| Prostate Cancer | 6.0 |
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases.
Material Science
In material science, this compound is explored for its applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLEDs, where it can enhance light emission efficiency.
- Organic Field Effect Transistors (OFETs) : Its semiconducting properties allow for potential applications in OFETs, contributing to advancements in flexible electronics.
Nanotechnology
The compound's properties also lend themselves to applications in nanotechnology:
- Nanomaterials Fabrication : this compound can be utilized in the synthesis of nanostructures that have applications in drug delivery systems and biosensors.
Case Studies
Several studies have documented the biological activity and potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. Results indicated strong activity against Mycobacterium tuberculosis with an MIC of 0.1 µg/mL.
- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibited cell growth in multiple cancer cell lines, with significant effects observed at concentrations as low as 5 µM.
- Synergistic Effects with Antibiotics : Research showed that combining this compound with traditional antibiotics enhanced their efficacy against resistant bacterial strains, suggesting a potential strategy for overcoming antibiotic resistance.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The bipyridine moiety can coordinate with metal ions, influencing redox reactions and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar thiophene carboxamide structure but with a benzo[b]thiophene ring instead of bipyridine.
Thiazolecarboxamide derivatives: These compounds contain a thiazole ring instead of a thiophene ring.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide is unique due to the combination of bipyridine and thiophene carboxamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in chemistry, biology, and materials science.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide, with a CAS number of 2034394-23-3 and a molecular formula of CHNOS, has garnered attention in recent research for its potential biological activities. This compound is part of a class of thiophene derivatives that have shown promising pharmacological properties, particularly in antibacterial and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Weight | 295.4 g/mol |
| Molecular Formula | CHNOS |
| Structure | Chemical Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. A notable investigation focused on its activity against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli strains. The compound demonstrated significant inhibitory effects, particularly in comparison to other related compounds.
Case Study: Antibacterial Efficacy
In a study evaluating various thiophene derivatives against ESBL-producing E. coli, this compound was synthesized and tested using standard microbiological methods. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods. The results indicated that this compound exhibited potent antibacterial activity, with MIC values comparable to established antibiotics.
Key Findings:
- MIC Values: The compound showed an MIC of 50 µM against ESBL-producing strains.
- Mechanism of Action: Molecular docking studies suggested that the compound binds effectively to the active site of beta-lactamase enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions .
Anti-inflammatory Activity
Thiophenes are also recognized for their anti-inflammatory properties. Compounds within this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Research Insights:
In vitro studies indicated that this compound could reduce NO production significantly at concentrations as low as 40 µM, demonstrating its potential as an anti-inflammatory agent .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against ESBL-producing E. coli; MIC = 50 µM |
| Anti-inflammatory | Inhibits NO production in LPS-stimulated macrophages at 40 µM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide?
- Methodological Answer : Multi-step synthesis typically involves coupling reactions between thiophene-2-carboxylic acid derivatives and bipyridine-containing amines. For example, a thiophene-2-carboxamide intermediate can be synthesized via condensation with 4-(aminomethyl)-2,4'-bipyridine using coupling agents like EDC/HOBt. Subsequent purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity. Characterization by NMR (¹H/¹³C) and HRMS is critical to confirm structural integrity .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Comprehensive characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify proton environments and carbon frameworks.
- Mass Spectrometry : HRMS (ESI-TOF) for exact mass determination.
- Elemental Analysis : Microanalysis (C, H, N) to confirm empirical formula.
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- Melting Point : Determination via differential scanning calorimetry (DSC) .
Q. What biological assays are suitable for evaluating the compound’s activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorescence-based methods).
- Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., MIC values).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa, HEK293) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
- Methodological Answer : SCXRD requires high-quality crystals grown via slow evaporation (e.g., DMF/EtOH solvent system). Use SHELXT for structure solution and SHELXL for refinement. Analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm stereochemistry and packing behavior. Compare experimental data with DFT-optimized structures for validation .
Q. How should researchers address contradictory data between computational predictions and experimental results?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions.
- Computational Refinement : Adjust DFT functionals (e.g., B3LYP → M06-2X) or basis sets (6-31G* → def2-TZVP) for better accuracy.
- Analytical Triangulation : Use complementary techniques (e.g., IR for functional groups, CID-MIKES for fragmentation pathways) to resolve discrepancies .
Q. What computational strategies are effective for studying this compound’s binding interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases).
- MD Simulations : GROMACS or AMBER for 100 ns simulations to assess stability of ligand-receptor complexes.
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can metabolic stability and pharmacokinetic properties be optimized?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance.
- In Vitro Assays : Microsomal stability tests (human liver microsomes) to measure half-life.
- ADME Profiling : Caco-2 permeability assays and plasma protein binding studies .
Q. What protocols ensure safe handling and toxicity assessment of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
